Coumarin 525

Vue d'ensemble

Description

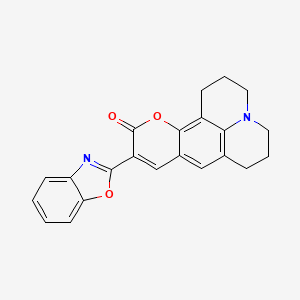

Coumarin 525 is a chemical compound with the formula C22H18N2O3 . It appears as orange crystals . The coumarin core has been shown to form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders .

Synthesis Analysis

The synthesis of coumarin systems has been a subject of recent research . Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .Molecular Structure Analysis

The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .Chemical Reactions Analysis

Coumarin-based compounds have been designed and synthesized as an important new strategy in the field of medicinal chemistry . They have been used to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders .Physical And Chemical Properties Analysis

Coumarin 525 appears as orange crystals . The 2H-chromen-2-one ring is planar, aromatic, and lipophilic, and therefore, is able to interact with biological counterparts, mainly lipophilic binding sites, by establishing strong hydrophobic, and more often, π–π stacking interactions with aromatic amino acids .Applications De Recherche Scientifique

Versatile Biological Activities

Coumarin scaffolds, due to their privileged structure, are widely recognized for their extensive biological activities. These activities range from anti-coagulant, anti-oxidant, anti-cancer to treatments for arthritis, herpes, asthma, and inflammation. Studies have shown that coumarin derivatives bind with human serum albumin (HSA), indicating potential for therapeutic agent design against various diseases (Garg et al., 2013).

Chemical and Pharmacological Significance

Coumarin compounds exhibit a remarkable array of pharmacological properties, including anti-coagulant, anti-tumor, anti-viral, anti-inflammatory, and anti-oxidant effects, as well as anti-microbial and enzyme inhibition properties. Their role in pharmacotherapy, particularly in the context of breast cancer, demonstrates their potential as therapeutic agents, with specific coumarin derivatives showing inhibitory activities against enzymes like sulfatase and aromatase, critical in cancer treatment (Musa et al., 2008).

Anticancer and Antioxidant Applications

Recent studies have explored coumarin derivatives as anticancer agents, focusing on synthetic strategies and mechanisms of action that underscore their anticancer potential with minimal side effects. The structural diversity of coumarins, influenced by different substituents on the nucleus, significantly affects their biological activity, pointing towards a strategic avenue for new drug development (Thakur et al., 2015).

Anti-inflammatory Properties

Coumarins are recognized for their anti-inflammatory properties, with numerous studies utilizing in vitro and in vivo models to investigate these effects. They have been found to inhibit various parameters involved in inflammation, such as cytokines (TNF, IL-6, IL-1-β), nitric oxide (NO), and nuclear factors (NF-κB), suggesting their potential as novel anti-inflammatory therapeutic drugs (Silvana Vigil de Mello & T. S. Fröde, 2018).

Broader Applications in Medicinal Chemistry

Coumarin's versatility extends beyond biological activities to include applications in medicinal chemistry, treating diseases across a spectrum from anticoagulation and anticancer to antioxidant, antiviral, and neuroprotective properties. This diversity, coupled with low toxicity and significant presence in dietary sources, underscores the potential of coumarins in drug discovery and development (Kulkarni et al., 2006; Pereira et al., 2018).

Safety and Hazards

Coumarin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry . The translation of current knowledge into novel potent lead compounds and repositioning of well-known compounds for the treatment of different acute and chronic diseases are the current challenges of coumarins .

Mécanisme D'action

Target of Action

Coumarin 525 primarily targets the Cytochrome P450 2A6 (CYP2A6) enzyme in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.

Mode of Action

The interaction of Coumarin 525 with its target, CYP2A6, leads to a series of metabolic reactions. The compound is metabolized by the cytochrome P450-linked mono-oxygenase enzyme system in liver microsomes, leading to hydroxylation . The hydroxylated metabolite then undergoes phase II conjugation reactions .

Biochemical Pathways

The primary biochemical pathway affected by Coumarin 525 is the coumarin metabolic pathway . This pathway involves the conversion of coumarin into 7-hydroxycoumarin, which is then conjugated with glucuronic acid to form a more water-soluble compound. This conjugation reaction is catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver .

Pharmacokinetics

It is known that the compound undergoes metabolism in the liver, primarily involving the cyp2a6 enzyme . The metabolites are then likely excreted from the body in urine .

Result of Action

Coumarins in general have been found to exhibit various biological and therapeutic properties, including potential treatment for various ailments such as cancer, metabolic, and degenerative disorders .

Action Environment

The action, efficacy, and stability of Coumarin 525 can be influenced by various environmental factors. For instance, factors such as pH and microenvironment polarity can affect the fluorescence behavior of coumarins . Additionally, the presence of other drugs and substances in the body can impact the metabolism of Coumarin 525, potentially leading to drug-drug interactions .

Propriétés

IUPAC Name |

5-(1,3-benzoxazol-2-yl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c25-22-16(21-23-17-7-1-2-8-18(17)26-21)12-14-11-13-5-3-9-24-10-4-6-15(19(13)24)20(14)27-22/h1-2,7-8,11-12H,3-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFLALJXCJWBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=NC6=CC=CC=C6O5)CCCN3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122161 | |

| Record name | 10-(2-Benzoxazolyl)-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumarin 525 | |

CAS RN |

87331-47-3 | |

| Record name | 10-(2-Benzoxazolyl)-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87331-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(2-Benzoxazolyl)-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

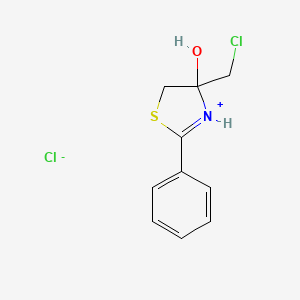

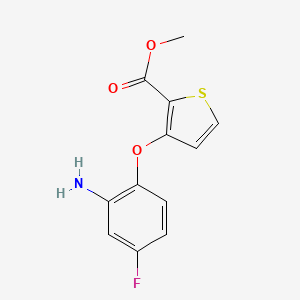

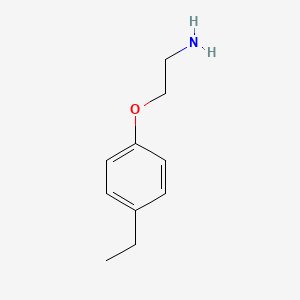

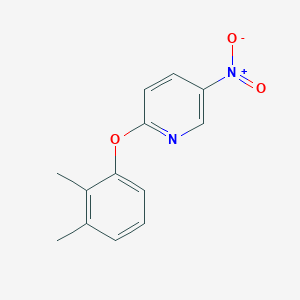

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

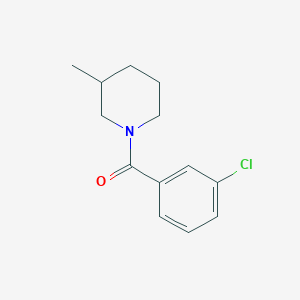

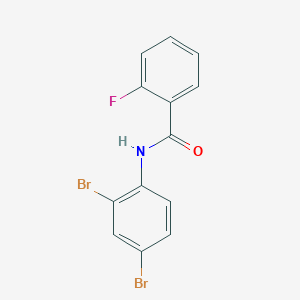

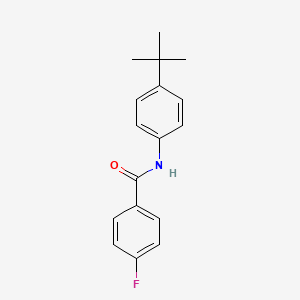

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B1634837.png)

![3A,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylic acid](/img/structure/B1634861.png)

![Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate](/img/structure/B1634877.png)

![2-{[3-(Trifluoromethyl)Phenyl]Sulfanyl}Acetic Acid](/img/structure/B1634885.png)